



Casticin: A Promising Lead Compound for Anticancer Drug Discovery

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Cissetin | |
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Introduction

Casticin, a polymethoxyflavone derived from the fruits of Vitex species, has emerged as a significant lead compound in the field of oncology drug discovery.[1][2] Extensive preclinical research highlights its potential as an antineoplastic agent, demonstrating a range of therapeutic properties including the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] [3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the anticancer activities of casticin.

Biological Activity and Mechanism of Action

Casticin exerts its anticancer effects through the modulation of multiple critical signaling pathways that are often dysregulated in cancer.[2][4] The primary mechanisms of action involve the inhibition of the PI3K/Akt/mTOR and NF-kB signaling cascades, which are crucial for tumor cell survival, proliferation, and resistance to therapy.[1][5][6][7]

Key Biological Activities:

 Inhibition of Cell Proliferation: Casticin has been shown to significantly reduce the viability of various cancer cell lines in a dose-dependent manner.[5]



- Induction of Apoptosis: The compound triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
- Cell Cycle Arrest: Casticin can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from completing cell division.[1][8]
- Anti-Metastatic Effects: It has been observed to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), key enzymes involved in metastasis.[9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of casticin across various human cancer cell lines.

Table 1: IC50 Values of Casticin in Human Cancer Cell Lines



| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Reference |
|----------------------|--------------------------------|-----------|----------------------|-----------|
| MCF-7 | Breast Cancer | 8.5 | 24 | [5] |
| SNU16 | Gastric Cancer | 7.0 | 24 | [5] |
| RPMI 8226 | Myeloma | 6.0 | 24 | [5] |
| DLD-1 | Colorectal Adenocarcinoma | 5.0 | Not Specified | [8] |
| HCT116 | Colorectal Carcinoma | 1.5 | Not Specified | [8] |
| K562 | Leukemia | 5.95 | Not Specified | [1] |
| HL-60 | Leukemia | 4.82 | Not Specified | [1] |
| Kasumi-1 | Leukemia | 15.56 | Not Specified | [1] |
| A549 (Parental) | Lung Cancer | 14.3 | Not Specified | [1] |
| A549 (LCSLCs) | Lung Cancer Stem-like Cells | 0.4 | Not Specified | [1] |
| MHCC97 (Parental) | Hepatocellular Carcinoma | 17.9 | Not Specified | [1] |
| MHCC97 (LCSCs) | Liver Cancer Stem Cells | 0.5 | Not Specified | [1] |
| NOZ | Gallbladder Cancer | 2.0 | Not Specified | [1] |
| SGC996 | Gallbladder Cancer | 2.0 | Not Specified | [1] |

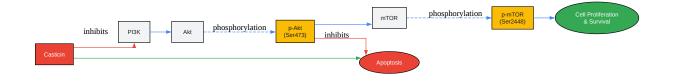
Table 2: Apoptotic Effects of Casticin



| Cell Line | Casticin Concentration (µM) | Observation | Reference |
|-----------|--------------------------------|---|-----------|
| MCF-7 | 5 | Increased percentage of apoptotic cells | [5] |
| SNU16 | 5 | Increased percentage of apoptotic cells | [5] |
| RPMI 8226 | 5 | Increased percentage of apoptotic cells | [5] |
| DLD-1 | 5 | Increase in total apoptotic cells after 48h | [8] |

Signaling Pathways Modulated by Casticin

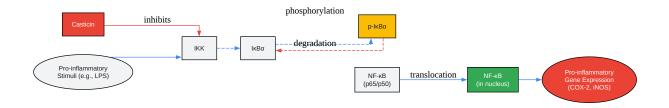
Casticin's anticancer activity is attributed to its ability to interfere with key signaling pathways that regulate cell survival and proliferation.



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Caption: Casticin inhibits the PI3K/Akt/mTOR signaling pathway.







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